Vildagliptin Impurity E

Overview

Description

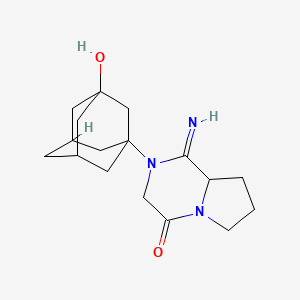

Vildagliptin Impurity E, chemically identified as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile, is a process-related impurity formed during the synthesis of the antidiabetic drug vildagliptin . It arises during the purification of crude vildagliptin using ethyl methyl ketone and is unstable in aqueous environments, decomposing into a stable degradation product, Impurity F .

Preparation Methods

Preparation Methodologies of Vildagliptin Impurity E

Two-Step Synthetic Approach Using Lewis Acid Catalysis

A prominent preparation method involves a two-step synthesis starting from (S)-N-chloracetyl-2-cyanopyrrolidine and 3-amino-1-adamantanol under basic conditions, followed by Lewis acid catalysis to yield this compound.

Step 1: Formation of Intermediate Product

- React (S)-N-chloracetyl-2-cyanopyrrolidine (I) with 3-amino-1-adamantanol (II) in a suitable solvent such as tetrahydrofuran, methylene dichloride, chloroform, ethyl acetate, or isopropyl acetate.

- The molar ratio of (I) to (II) ranges from 1:1 to 1:1.5.

- The reaction is performed under alkaline conditions using bases such as triethylamine, N,N-diethylmethylamine, sodium carbonate, or cesium carbonate.

- Temperature is maintained between 25°C and 80°C.

- This step yields the intermediate (S)-1-[[(3-hydroxyadamantane) amino] ethanoyl]-2-cyanopyrrolidine (III).

Step 2: Lewis Acid Catalyzed Conversion

- The intermediate (III) is then reacted with a Lewis acid catalyst, preferably anhydrous aluminum chloride (AlCl3), in a molar ratio of 1:1.0 to 1:1.5.

- The reaction is conducted at 25°C to 50°C, typically around 40°C for 4 hours.

- Post-reaction, acidification with 2M HCl is performed, followed by decolorization with activated carbon.

- The mixture is neutralized with sodium hydroxide solution and extracted with chloroform.

- The organic phase is dried over anhydrous sodium sulfate, filtered, and evaporated to obtain crude this compound.

- Purification is achieved by column chromatography using a methylene dichloride:methanol (30:1 v/v) eluent.

- The yield reported is approximately 61.2%, with the product characterized by melting point 143-145°C and confirmed by mass spectrometry (m/z 303) and proton NMR.

Table 1: Reaction Conditions for Preparation of this compound

| Step | Reactants | Solvent(s) | Catalyst/Base | Temperature (°C) | Time | Molar Ratios | Purification Method | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | (S)-N-chloracetyl-2-cyanopyrrolidine + 3-amino-1-adamantanol | THF, CH2Cl2, CHCl3, EtOAc, i-PrOAc | Triethylamine or similar bases | 25 - 80 | Not specified | 1:1 to 1:1.5 | Recrystallization | Intermediate formed |

| 2 | Intermediate (III) + AlCl3 | Acetonitrile | Anhydrous AlCl3 (Lewis acid) | 25 - 50 (typically 40) | 4 hours | 1:1.0 to 1:1.5 | Column chromatography | ~61.2 |

Alternative Solvent Systems and Process Optimization

- The solvent choice in both steps is critical. Nitrile solvents such as acetonitrile are preferred for their ability to dissolve reactants and intermediates effectively, leading to better yields and easier purification.

- Ester solvents like ethyl acetate and ketones such as acetone or methyl ethyl ketone are also used for recrystallization and purification steps.

- The use of Lewis acid catalysis under controlled temperature and stoichiometry is key to selectively producing Impurity E without excessive formation of other impurities.

- AlCl3 is the preferred Lewis acid catalyst due to its effectiveness and availability.

Analytical Characterization and Purity Control

- The impurity is characterized by melting point (143-145°C), mass spectrometry (m/z 303), and proton NMR spectroscopy.

- Proton NMR signals include multiplets and double doublets corresponding to adamantane and pyrrolidine protons.

- High-performance liquid chromatography (HPLC) is used to quantify impurity levels, ensuring they remain below 0.15% w/w relative to vildagliptin.

- Purification by column chromatography or recrystallization ensures removal of residual starting materials and side-products.

Summary of Research Findings

| Aspect | Details |

|---|---|

| Starting Materials | (S)-N-chloracetyl-2-cyanopyrrolidine, 3-amino-1-adamantanol |

| Key Reaction Conditions | Basic conditions for intermediate formation; Lewis acid catalysis (AlCl3) for impurity formation |

| Solvents Used | THF, methylene dichloride, chloroform, acetonitrile, ethyl acetate, isopropyl acetate |

| Temperature Range | 25°C to 80°C for step 1; 25°C to 50°C for step 2 |

| Purification Techniques | Recrystallization, activated carbon decolorization, column chromatography |

| Yield | Approximately 61% for Impurity E after purification |

| Analytical Characterization | Melting point, mass spectrometry (m/z 303), proton NMR, HPLC purity analysis |

Chemical Reactions Analysis

Vildagliptin Impurity E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of hydroxylated derivatives, while substitution reactions can result in the replacement of functional groups .

Scientific Research Applications

Identification and Characterization

-

Isolation Techniques :

- High-Performance Liquid Chromatography (HPLC) has been employed to detect Vildagliptin Impurity E in various laboratory batches, with concentrations typically ranging from 0.01% to 0.06% .

- The impurity has been shown to be unstable in aqueous diluents, leading to the formation of a more stable degradation product identified as Impurity F .

- Analytical Methods :

Stability Studies

Research indicates that this compound undergoes degradation under specific conditions, which can affect its stability in pharmaceutical formulations. Forced degradation studies revealed that the presence of excipients could influence the degradation rates and profiles of Vildagliptin and its impurities .

Implications for Pharmaceutical Development

- Quality Control :

- Toxicological Assessment :

Case Studies

Several studies have documented the behavior of this compound in different scenarios:

- Degradation Pathways : In one study, researchers observed that this compound could degrade into a stable form under certain conditions, highlighting the need for rigorous stability testing in drug development .

- Impact on Drug Formulation : Another study indicated that the interaction between Vildagliptin and various excipients could alter the degradation profile of both the active ingredient and its impurities, suggesting a complex interplay that must be considered during formulation development .

Mechanism of Action

As an impurity, Vildagliptin Impurity E does not have a specific mechanism of action like the parent compound, Vildagliptin. understanding its formation and behavior during the synthesis of Vildagliptin is essential to ensure the drug’s overall quality. The presence of impurities can affect the stability and efficacy of the drug, making it crucial to control and minimize their levels .

Comparison with Similar Compounds

Formation Pathway :

- Generated during the reaction of intermediates in the synthesis process, particularly under conditions involving solvents like ethyl methyl ketone .

- Degrades in diluents (e.g., water-acetonitrile mixtures), leading to Impurity F through hydrolysis or rearrangement .

Identification and Characterization :

- Structural elucidation was achieved via LC/ESI-MS<sup>n</sup> and validated using nuclear magnetic resonance (NMR) spectroscopy .

- Analytical methods, including reverse-phase HPLC, are employed for quantification, with a detection limit of 0.01–0.06% in laboratory batches .

Regulatory Status :

- Recognized in pharmacopeial standards; reference materials are supplied by vendors like SynZeal for quality control .

Vildagliptin Impurity E is compared below with structurally and functionally related impurities, including process-related by-products, degradation impurities, and analogs from other gliptins.

Structural Comparison

Analytical Methods

Stability and Degradation Pathways

- Impurity E : Degrades rapidly in aqueous diluents, forming Impurity F .

- Dimer Impurity : Requires harsh conditions (e.g., high temperature) for decomposition .

Regulatory and Pharmacopeial Status

Key Research Findings

Metabolism-Driven Specifications : For Impurity B, metabolite data (e.g., fecal excretion linked to metabolism) justified raising the specification limit to ≤0.5% instead of the default ≤0.1% . This approach could theoretically apply to Impurity E if metabolic studies confirm safety .

Analytical Advancements : Polysaccharide-based chiral columns (e.g., Lux-Cellulose-2) enable simultaneous detection of enantiomeric impurities and achiral degradants, critical for controlling Impurity E and its derivatives .

Biological Activity

Vildagliptin, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, is primarily used in the management of type 2 diabetes mellitus. Among its various impurities, Vildagliptin Impurity E has garnered attention due to its potential biological activities and implications for drug safety and efficacy. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Identification

This compound is identified as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile. It was characterized using advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The impurity was found to be present in laboratory batches of Vildagliptin at concentrations ranging from 0.01% to 0.06% .

DPP-4 Inhibition

Vildagliptin is known for its selective inhibition of DPP-4, which plays a crucial role in glucose metabolism. The biological activity of this compound in this context remains less understood; however, its structural similarity suggests potential interaction with the DPP-4 enzyme. In vitro studies indicate that Vildagliptin has an IC50 value of approximately 3 nM for human DPP-4 . Given that Impurity E is structurally related, it may exhibit similar albeit weaker inhibitory effects.

Clinical Comparisons with Other Antidiabetic Drugs

Recent studies have compared the effectiveness and safety profiles of Vildagliptin with other antidiabetic agents such as Acarbose. Notably, while both drugs demonstrated effective glycemic control, Vildagliptin was associated with fewer gastrointestinal disturbances compared to Acarbose . This distinction underscores the importance of understanding how impurities like Impurity E might influence adverse reactions.

Table 1: Adverse Drug Reactions (ADRs) in Clinical Trials

| ADR Type | Acarbose (%) | Vildagliptin (%) |

|---|---|---|

| Flatulence | 25 | 16 |

| Hyperacidity | 10.41 | 20 |

| Gastroparesis | 16.66 | 24 |

This table highlights the differing side effect profiles between these medications, suggesting that the presence of impurities could impact tolerability.

Stability and Degradation Studies

Forced degradation studies have shown that Vildagliptin is prone to degradation under various conditions, leading to the formation of multiple impurities including Impurity E . Understanding the stability of these impurities is crucial for assessing their biological impact:

Table 2: Degradation Kinetics of Vildagliptin

| Condition | k (s^-1) | t0.5 (h) |

|---|---|---|

| 1M HCl | 1.11 | |

| 1M NaOH | 0.62 | |

| 3% H2O2 | 0.40 |

These findings indicate that under acidic or oxidative conditions, Vildagliptin degrades rapidly, potentially increasing the concentration of impurities like Impurity E.

Q & A

Basic Research Questions

Q. What synthetic pathways are commonly employed to generate Vildagliptin impurities, and how are their structural identities rigorously confirmed?

- Methodological Answer : Impurities such as Vildagliptin Impurity A, B, and C are synthesized via controlled reactions starting from the parent drug. For example:

- Impurity A : Generated via ring-closure reactions of Vildagliptin under specific thermal conditions .

- Impurity B : Produced by hydrolytic cleavage of Impurity A, involving acidic or alkaline hydrolysis to yield amide derivatives .

Structural confirmation relies on LC-MS for molecular weight determination and 1H/13C-NMR for detailed bond connectivity and stereochemical analysis. Purity (>97%) is validated using HPLC with UV detection .

Q. Which analytical techniques are recommended for assessing the purity of Vildagliptin impurities, and what purity thresholds are considered acceptable for research-grade standards?

- Methodological Answer :

- Primary Techniques : Reverse-phase HPLC with gradient elution (e.g., C18 columns, acetonitrile/water mobile phase) is standard for quantifying impurities .

- Advanced Techniques : For trace-level analysis, LC-MS/MS or GC-MS/MS is employed, particularly for genotoxic impurities requiring sensitivity <1 ppm .

- Acceptable Thresholds : Research-grade impurities require ≥97% purity (HPLC-UV), while clinical standards may demand ≥99% with orthogonal validation (e.g., NMR, HRMS) .

Advanced Research Questions

Q. How can pharmacokinetic modeling and literature meta-analyses establish safe exposure thresholds for Vildagliptin impurities in formulations?

- Methodological Answer :

- Human Equivalent Dose (HED) : Calculated using HED = NOAEL / Km_human, where Km_human (6.2) adjusts for interspecies differences .

- Maximum Tolerated Concentration (MTC) : Derived from in vivo toxicity data using the Weidolf method, correlating impurity levels with clinical safety margins .

- Case Study : Impurity B (amide impurity) was deemed non-mutagenic at <0.15% daily exposure, validated via pooled clinical trial data (n=10,000+ patients) .

Q. What advanced methodologies resolve structural ambiguities in Vildagliptin impurities when traditional spectroscopic data are inconclusive?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Resolves exact mass discrepancies (e.g., distinguishing isobaric isomers) .

- 2D-NMR Techniques : COSY and HSQC elucidate complex spin systems in adamantane-containing impurities (e.g., Impurity 35) .

- Synchrotron XRD : Used for crystalline impurities to confirm stereochemistry when NMR data are ambiguous .

Q. How do variations in reaction conditions during impurity synthesis influence the formation of isomeric byproducts?

- Methodological Answer :

- Temperature Control : Elevated temperatures (>80°C) during ring-closure reactions favor Impurity A but risk epimerization at chiral centers .

- pH Sensitivity : Hydrolysis of Impurity A to B requires pH 9–10; deviations yield side products (e.g., ester derivatives) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote dimerization in Impurity C synthesis .

Q. Data Contradictions and Resolution

- Purity Discrepancies : While reports >97% purity via HPLC, highlights the need for LC-MS/MS validation to detect trace isomers. Resolution involves cross-validating results with orthogonal methods .

- Metabolic Impact : suggests non-mutagenicity for Impurity B, while emphasizes clinical vigilance for impurities in long-term studies. Mitigation requires batch-specific impurity profiling .

Properties

IUPAC Name |

2-(3-hydroxy-1-adamantyl)-1-imino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c18-15-13-2-1-3-19(13)14(21)9-20(15)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,18,22H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYCWDSBZNHPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=N)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.